2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Description
2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” are currently unknown. This compound is a complex molecule with a cyclopentyl group and an oxadiazole ring, which are common structures in many bioactive compounds . .
Mode of Action
Oxadiazoles, a key component of this compound, are known to interact with various biological targets due to their heterocyclic nature . They can act as hydrogen bond acceptors and form pi-pi interactions, which could influence their interaction with biological targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Oxadiazoles have been found to be involved in a wide range of applications, indicating that they may affect multiple pathways .
Properties
IUPAC Name |
2-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16-12-7-3-4-8-13(12)17(22)20(16)10-9-14-18-15(19-23-14)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXPPJKVEQQRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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